

Acid-PEG7-t-butyl ester structure and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid-PEG7-t-butyl ester

Cat. No.: B8114020

[Get Quote](#)

An In-depth Technical Guide to Acid-PEG7-t-butyl ester

This technical guide provides a comprehensive overview of **Acid-PEG7-t-butyl ester**, a heterobifunctional polyethylene glycol (PEG) linker. The information is intended for researchers, scientists, and drug development professionals utilizing advanced bioconjugation techniques. This document details the molecule's chemical properties, representative experimental protocols for its use, and logical workflows for its application in modern drug discovery, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of Acid-PEG7-t-butyl ester

Acid-PEG7-t-butyl ester is a versatile chemical tool characterized by a discrete PEG chain of seven ethylene glycol units. This chain enhances aqueous solubility and provides a flexible spacer between conjugated molecules. The molecule features two distinct functional groups: a terminal carboxylic acid and a t-butyl protected carboxylic acid. This orthogonal protection scheme allows for sequential chemical modifications. The terminal carboxylic acid is readily available for reactions, such as amide bond formation, while the t-butyl ester provides a stable protecting group for the other terminus, which can be selectively removed under acidic conditions to reveal a second carboxylic acid.

Quantitative Data Summary

The key quantitative properties of **Acid-PEG7-t-butyl ester** are summarized in the table below for easy reference.

Property	Value	Reference(s)
CAS Number	2134235-86-0	[1] [2]
Molecular Formula	C ₂₂ H ₄₂ O ₁₁	[1] [2] [3]
Molecular Weight	482.57 g/mol	[1] [2]
Purity	Typically >96%	[2]
SMILES	O=C(OC(C)C)CCOCCOCCOCCOCCOCC(O)=O	[2]
Appearance	Colorless to pale yellow oil or solid	
Solubility	Soluble in water, DMSO, DCM, DMF	

Experimental Protocols and Methodologies

While a specific, peer-reviewed synthesis protocol for **Acid-PEG7-t-butyl ester** is not widely available, its application involves standard, well-established organic chemistry reactions. The following sections provide detailed representative protocols for the key transformations involving its functional groups.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the coupling of the terminal carboxylic acid of **Acid-PEG7-t-butyl ester** to a primary amine-containing molecule (e.g., a protein ligand or payload) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

- **Acid-PEG7-t-butyl ester**
- Amine-containing molecule of interest

- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide)
- Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
- Reaction Buffer (e.g., Phosphate-buffered saline (PBS) at pH 7.2-7.5 for biomolecules, or an organic base like triethylamine (TEA) for small molecules)
- Magnetic stirrer and stir bar
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

- Dissolution: Dissolve **Acid-PEG7-t-butyl ester** (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
- Activation: Add NHS (1.2 equivalents) to the solution, followed by EDC (1.2 equivalents).
- Incubation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid by forming the NHS ester.
- Amine Addition: In a separate vessel, dissolve the amine-containing molecule (1.0-1.1 equivalents) in the appropriate reaction buffer or solvent.
- Coupling Reaction: Add the activated **Acid-PEG7-t-butyl ester** solution dropwise to the amine solution.
- Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C for sensitive biomolecules. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
- Quenching & Purification: Once the reaction is complete, it can be quenched with a small amount of water or an amine-containing buffer like Tris. The final conjugate is then purified using standard techniques such as flash column chromatography, preparative HPLC, or size-exclusion chromatography for biomolecules.

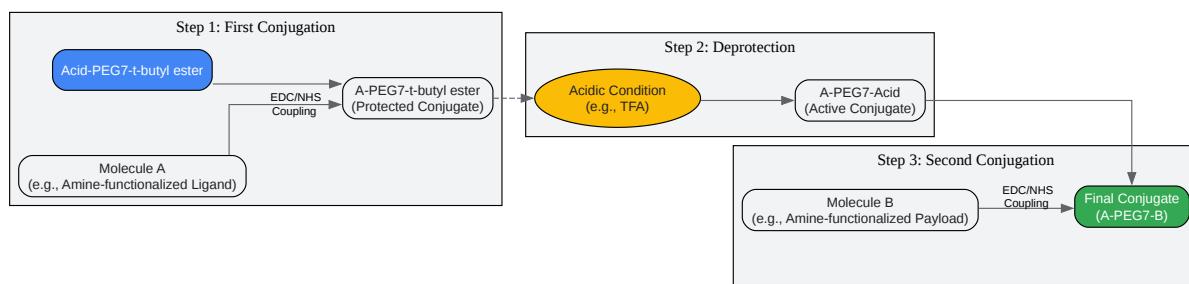
Protocol 2: Deprotection of the t-butyl Ester

This protocol details the removal of the acid-labile t-butyl ester protecting group to reveal the second carboxylic acid, making it available for subsequent conjugation steps.[\[3\]](#)

Materials:

- t-butyl ester-protected PEG conjugate (from Protocol 1)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Cold diethyl ether (for precipitation)
- Rotary evaporator

Procedure:

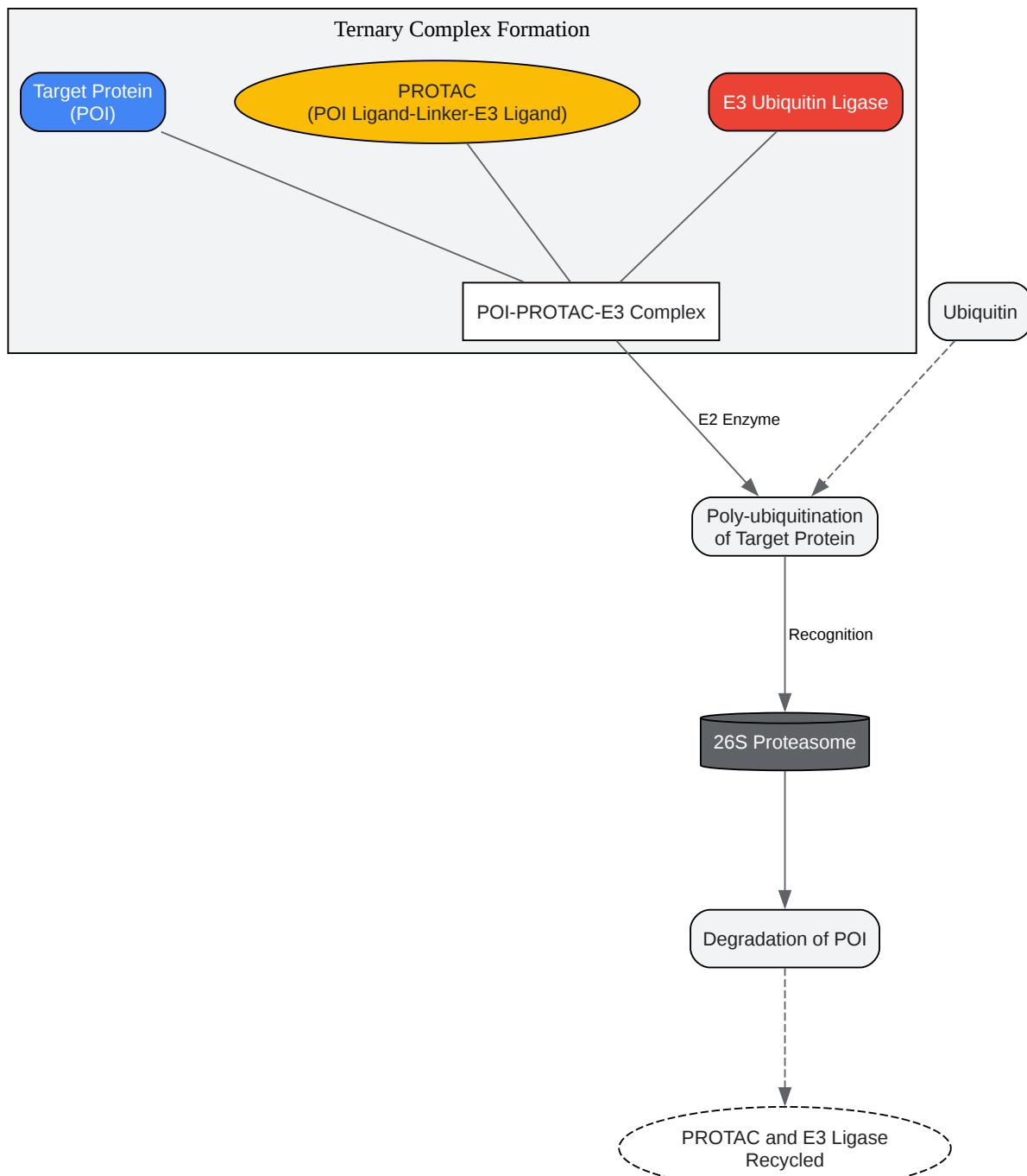

- Dissolution: Dissolve the t-butyl ester-protected conjugate in DCM.
- Acid Addition: Add TFA to the solution to achieve a final concentration of 20-50% (v/v). A common ratio is 1:1 DCM:TFA.
- Deprotection Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The reaction is typically complete within this timeframe, but can be monitored by TLC or LC-MS to confirm the disappearance of the starting material.
- Solvent Removal: Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator. It may be necessary to co-evaporate with a solvent like toluene to remove residual TFA.
- Precipitation (Optional): If the product is a solid, it can be precipitated by adding cold diethyl ether to the concentrated residue.
- Final Product: The resulting deprotected product, now containing a free carboxylic acid, can be dried under vacuum and used in a subsequent conjugation step without further purification, or it can be purified by chromatography if necessary.

Visualization of Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate common applications and logical workflows for **Acid-PEG7-t-butyl ester**.

General Bioconjugation Workflow

This diagram outlines the sequential steps involved in using a heterobifunctional linker like **Acid-PEG7-t-butyl ester** to conjugate two different molecules (Molecule A and Molecule B).



[Click to download full resolution via product page](#)

Caption: Sequential conjugation workflow using a heterobifunctional linker.

Mechanism of Action for a PROTAC

This diagram illustrates the catalytic mechanism by which a PROTAC, synthesized using a linker like **Acid-PEG7-t-butyl ester**, induces the degradation of a target protein.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [Acid-PEG7-t-butyl ester structure and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8114020#acid-peg7-t-butyl-ester-structure-and-molecular-weight\]](https://www.benchchem.com/product/b8114020#acid-peg7-t-butyl-ester-structure-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

